molecular formula C15H17N3O3 B6085308 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6085308
M. Wt: 287.31 g/mol
InChI Key: GNCFWJJOIOUFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DAPPT, is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. DAPPT has been found to possess various biochemical and physiological effects and has been studied for its mechanism of action and potential advantages and limitations for lab experiments.

Scientific Research Applications

5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation and cancer. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway, both of which are involved in the inflammatory response. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, thereby reducing oxidative stress and inflammation. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one limitation of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For research include the development of new drugs, investigation of its mechanism of action, and improvement of its solubility in water.

Synthesis Methods

The synthesis of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,6-diethylbenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione obtained through this method is high, making it a reliable and cost-effective method for synthesizing 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione.

properties

IUPAC Name

5-[(2,6-diethylphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-9-6-5-7-10(4-2)12(9)16-8-11-13(19)17-15(21)18-14(11)20/h5-8H,3-4H2,1-2H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCFWJJOIOUFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,6-diethylphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

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